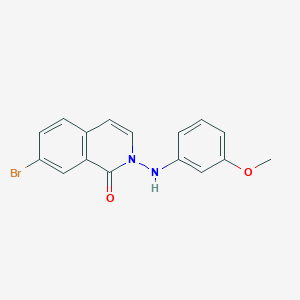
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one typically involves the following steps:
Bromination: The starting material, isoquinolin-1(2H)-one, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 7th position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with 3-methoxyaniline under suitable conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromo group.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to substitute the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a wide range of substituted isoquinolinones.
Aplicaciones Científicas De Investigación
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
- 7-Fluoro-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
- 7-Iodo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
Uniqueness
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the specific substitution pattern on the isoquinolinone core can lead to distinct biological properties compared to its chloro, fluoro, or iodo analogs.
Propiedades
Fórmula molecular |
C16H13BrN2O2 |
|---|---|
Peso molecular |
345.19 g/mol |
Nombre IUPAC |
7-bromo-2-(3-methoxyanilino)isoquinolin-1-one |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-14-4-2-3-13(10-14)18-19-8-7-11-5-6-12(17)9-15(11)16(19)20/h2-10,18H,1H3 |
Clave InChI |
QCXDZYKODJKCBA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NN2C=CC3=C(C2=O)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


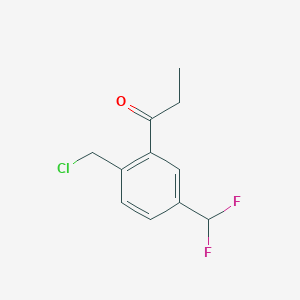

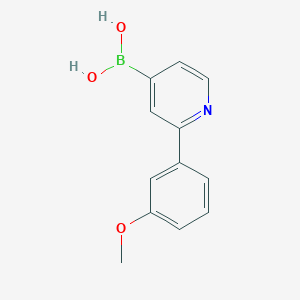
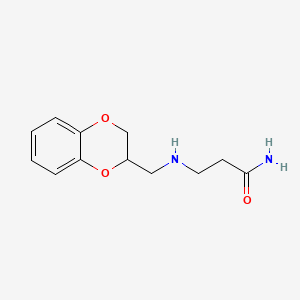
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate](/img/structure/B14070789.png)
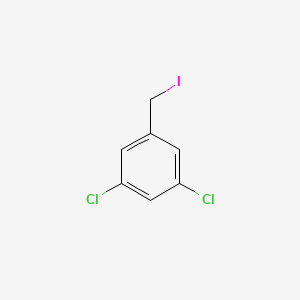

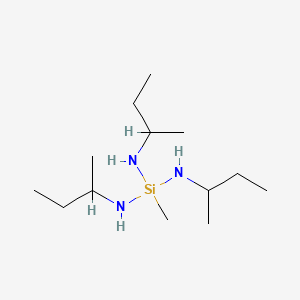
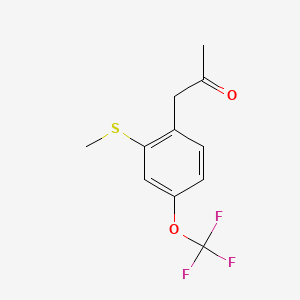
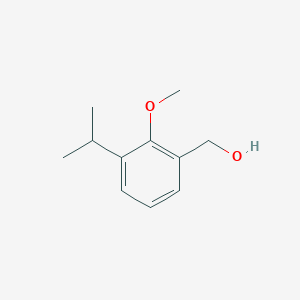


![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
